molecular formula C18H19NO B1293281 4'-Azetidinomethyl-2-methylbenzophenone CAS No. 898777-25-8

4'-Azetidinomethyl-2-methylbenzophenone

Cat. No. B1293281
M. Wt: 265.3 g/mol
InChI Key: UCDAFGLFHOMHNH-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-2-methylbenzophenone is a compound that can be associated with the azetidinone class of molecules, which are four-membered nitrogen-containing beta-lactam rings. These structures are significant in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals. The azetidinone core is particularly interesting for its use in the synthesis of more complex molecules, such as biotin, and for its incorporation into various heterocyclic frameworks that can exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of azetidinone derivatives can involve several innovative methods. For instance, a practical formal synthesis of an intermediate in biotin production starts from 4-formyl-3-mesyloxyazetidin-2-one, demonstrating the utility of azetidinone derivatives as precursors in complex synthetic pathways . Another study reports the synthesis of azetidinone isomers with specific substituents, which were then structurally investigated using X-ray diffraction, highlighting the importance of stereochemistry in the synthesis of these compounds . Additionally, azetidinones have been synthesized via an aza-Wittig reaction, which is a versatile method for constructing nitrogen-containing heterocycles . Microwave-assisted synthesis has also been employed to integrate azetidinone rings with other heterocyclic structures, offering a high-yielding and time-efficient approach . Furthermore, a Lewis acid-mediated reaction has been used to create 4-(2-oxoethylidene)azetidin-2-ones, showcasing the diversity of synthetic strategies available for modifying the azetidinone scaffold .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their chemical properties and biological activity. The X-ray structural investigation of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone revealed that it crystallizes in a monoclinic system, and the solid-state structure was compared with solution NMR studies, indicating the importance of understanding both the solid-state and solution-phase behaviors of these molecules . The stereochemistry of azetidinone derivatives, such as the Z diastereoselection observed in the synthesis of 4-alkylideneazetidin-2-ones, is also significant, as it can influence the biological activity and synthesis outcomes .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. The acid-catalyzed ring opening of azetidin-2-one rings is a key step in the synthesis of certain intermediates . The aza-Wittig reaction is another example, where iminophosphorane reacts with isocyanates to form carbodiimides, which are then cyclized to produce novel compounds . The Lewis acid-mediated reaction of acyldiazo compounds with azetidinones is a novel approach that results in the formation of 4-alkylideneazetidin-2-ones with high diastereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. For example, the crystalline structure of certain azetidinone derivatives provides insights into their solid-state properties, which can be relevant for their storage, stability, and formulation . The presence of an intramolecular hydrogen bond in Z isomers of 4-alkylideneazetidin-2-ones has been demonstrated through VT NMR spectroscopy and X-ray structural analysis, which can affect their chemical reactivity and interaction with biological targets . The methods used for the synthesis of azetidinone derivatives, such as microwave irradiation, can also impact their physical properties by influencing purity, yield, and reaction time .

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-5-2-3-6-17(14)18(20)16-9-7-15(8-10-16)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDAFGLFHOMHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642783
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-2-methylbenzophenone

CAS RN

898777-25-8
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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